molecular formula C16H29NO4 B13466772 Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate

Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate

Cat. No.: B13466772
M. Wt: 299.41 g/mol
InChI Key: ILHVSDXHGPUTHH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxymethyl-substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate. This intermediate can be further reacted with various reagents to introduce the hydroxymethyl-substituted oxane ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups on the piperidine or oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate is unique due to the presence of the hydroxymethyl-substituted oxane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-8-4-13(5-9-17)16(12-18)6-10-20-11-7-16/h13,18H,4-12H2,1-3H3

InChI Key

ILHVSDXHGPUTHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)CO

Origin of Product

United States

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